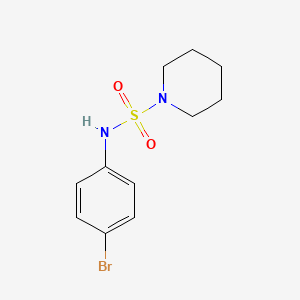

N-(4-bromophenyl)piperidine-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)piperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2S/c12-10-4-6-11(7-5-10)13-17(15,16)14-8-2-1-3-9-14/h4-7,13H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAOWKJCGBXYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Sulfonamide Scaffolds in Drug Discovery and Development

The sulfonamide group (–SO₂NH–) is a cornerstone in medicinal chemistry, with a rich history dating back to the discovery of the first commercially available antibiotics. researchgate.netresearchgate.net This functional group is a key structural feature in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. researchgate.net The versatility of the sulfonamide scaffold has led to the development of drugs targeting a multitude of diseases, including viral infections, cancer, inflammation, and cardiovascular disorders. researchgate.netresearchgate.net

The therapeutic potential of sulfonamides stems from their ability to mimic or antagonize the function of p-aminobenzoic acid (PABA), an essential nutrient for bacterial growth. This mechanism of action, which underlies the antibacterial effects of sulfa drugs, has been a foundational concept in the development of antimicrobial agents. Beyond their antibacterial properties, sulfonamides are also known to interact with various enzymes and receptors in the human body, leading to a diverse range of pharmacological effects. For instance, they are effective as carbonic anhydrase inhibitors, JAK/STAT pathway modulators, and protease inhibitors. researchgate.net The continued exploration of sulfonamide derivatives underscores their enduring importance in the design and synthesis of novel drugs with enhanced efficacy and specificity. researchgate.net

The Role of Piperidine Moieties in Biologically Active Molecules

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is another fundamental building block in the design of pharmaceuticals. chiralen.comtubitak.gov.tr Its prevalence in drug molecules is a testament to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability. ijnrd.org The piperidine moiety is a common feature in numerous FDA-approved drugs, spanning a wide range of therapeutic classes, including anticancer agents, analgesics, antipsychotics, and treatments for Alzheimer's disease. chiralen.com

The conformational flexibility of the piperidine ring allows it to adopt various spatial arrangements, enabling it to interact with a diverse array of biological targets with high affinity and selectivity. This structural adaptability makes it a valuable component in the design of ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes. Furthermore, the nitrogen atom within the piperidine ring can be readily functionalized, providing a convenient handle for the synthesis of libraries of compounds with diverse pharmacological profiles. The incorporation of a piperidine moiety into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties, making it a critical consideration in the drug development process.

Overview of the N 4 Bromophenyl Piperidine 1 Sulfonamide Structural Framework

The chemical structure of N-(4-bromophenyl)piperidine-1-sulfonamide, with the CAS number 824972-44-3, integrates the sulfonamide and piperidine (B6355638) motifs with a 4-bromophenyl group. chiralen.com This specific arrangement of functional groups results in a molecule with a unique three-dimensional shape and electronic distribution, which are key determinants of its biological activity. The 4-bromophenyl group, in particular, introduces a halogen atom that can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-target interactions.

The synthesis of this compound and its analogs can be achieved through various synthetic routes, often involving the coupling of a substituted sulfonyl chloride with a piperidine derivative. researchgate.net The presence of the bromine atom on the phenyl ring also provides a site for further chemical modification through cross-coupling reactions, allowing for the generation of a diverse range of derivatives with potentially enhanced biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 824972-44-3 |

| Molecular Formula | C₁₁H₁₅BrN₂O₂S |

| Molecular Weight | 319.22 g/mol |

| Purity | 98% |

| Storage Temperature | 2-8°C |

This data is compiled from publicly available sources for research purposes. chiralen.com

Research Landscape and Potential Academic Relevance of N 4 Bromophenyl Piperidine 1 Sulfonamide

Established Synthetic Pathways for this compound

The construction of this compound is typically achieved through a convergent synthesis that combines three key components: a sulfur source, the piperidine ring, and the 4-bromophenyl moiety. The most common strategy involves the formation of a piperidine-1-sulfonyl chloride intermediate, which subsequently reacts with 4-bromoaniline (B143363).

The sulfonamide functional group (-SO₂NH-) is a cornerstone of many pharmaceutical compounds. researchgate.net Its synthesis has been the subject of extensive research, leading to a variety of established methods.

Classical Synthesis from Sulfonyl Chlorides : The most traditional and widely used method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. researchgate.net The instability and corrosiveness of some sulfonyl chlorides can be a drawback to this method. rsc.org

Oxidative Coupling Reactions : Modern approaches often seek to avoid the pre-formation of sulfonyl chlorides. Oxidative coupling strategies allow for the direct formation of sulfonamides from more readily available starting materials like thiols and amines. rsc.org These methods utilize an oxidant to form the necessary S-N and S=O bonds in a single pot, offering high atom economy. rsc.org For instance, thiols can be reacted with amines in the presence of an oxidant to yield sulfonamides. organic-chemistry.org

Alternative Sulfonylating Agents : To circumvent the issues with sulfonyl chlorides, other sulfonyl sources have been developed. These include sulfonic acids, sulfonyl azides, and thiosulfonates. researchgate.netorganic-chemistry.org The use of stable sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), has also emerged as a powerful technique in Sandmeyer-type reactions to produce sulfonyl chlorides in situ from anilines, which can then be directly converted to sulfonamides. organic-chemistry.org

Metal-Catalyzed Cross-Coupling : The formation of the N-aryl bond in N-arylsulfonamides can be achieved through transition-metal-catalyzed cross-coupling reactions. thieme-connect.com The Chan-Lam coupling, for example, uses copper catalysts to couple arylboronic acids with sulfonamides. organic-chemistry.org Palladium-catalyzed reactions coupling aryl halides with sulfonamides are also prevalent. d-nb.info

Table 1: Overview of General Sulfonamide Synthesis Strategies

The synthesis of the piperidine-1-sulfonamide (B1267079) core of the target molecule relies on the formation of the key intermediate, piperidine-1-sulfonyl chloride. This is typically prepared by reacting piperidine with a sulfurylating agent. A common and effective method involves the reaction of piperidine with sulfuryl chloride (SO₂Cl₂). In a representative procedure, a solution of sulfuryl chloride in a solvent like dichloromethane (B109758) is treated dropwise with two equivalents of piperidine at a reduced temperature (e.g., -20 °C to 0 °C). One equivalent of piperidine acts as the nucleophile, while the second acts as a base to scavenge the generated HCl. After the reaction, an aqueous workup removes the piperidine hydrochloride salt, and the resulting piperidine-1-sulfonyl chloride can be purified by distillation or used directly in the next step.

With piperidine-1-sulfonyl chloride in hand, the final step is the incorporation of the 4-bromophenyl group via N-arylation. The most direct application of the classical method involves the reaction of piperidine-1-sulfonyl chloride with 4-bromoaniline. researchgate.netvaia.com This reaction is typically carried out in an inert solvent such as dichloromethane, acetonitrile, or THF, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl formed. researchgate.net The reaction proceeds via nucleophilic attack of the amino group of 4-bromoaniline on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired N-S bond and yielding this compound.

Optimized Reaction Conditions and Yields for this compound Synthesis

While specific, peer-reviewed synthesis reports for this compound are not broadly indexed, optimized conditions can be extrapolated from general procedures for N-arylsulfonamide formation. The key variables to optimize are the choice of solvent, base, reaction temperature, and reaction time. For the coupling of piperidine-1-sulfonyl chloride and 4-bromoaniline, aprotic solvents are generally preferred to avoid solvolysis of the sulfonyl chloride.

Table 2: Representative Conditions for the Synthesis of this compound

Higher reaction temperatures, such as refluxing in acetonitrile, can increase the reaction rate, but may also lead to side products. nih.gov Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the point of completion and avoid degradation. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Preparation of this compound Analogues and Derivatives

Creating analogues of the title compound can be achieved by modifying either the aromatic ring or the piperidine ring. Modifications to the aromatic portion would involve substituting 4-bromoaniline with other substituted anilines in the final synthetic step.

Introducing structural diversity to the piperidine ring is a key strategy for developing new chemical entities. researchgate.net This can be accomplished by using a substituted piperidine as a starting material or by building the substituted piperidine ring from acyclic precursors.

Hydrogenation of Substituted Pyridines : A prevalent method for accessing substituted piperidines is the hydrogenation of the corresponding substituted pyridine ring. nih.gov This can be achieved using various transition metal catalysts (e.g., Rhodium, Palladium, Iridium) under a hydrogen atmosphere. nih.govchemicalbook.com For example, a methyl-substituted piperidine analogue could be prepared by first hydrogenating a lutidine (dimethylpyridine) to the corresponding dimethylpiperidine, which can then be reacted with sulfuryl chloride and subsequently with 4-bromoaniline.

Use of Functionalized Piperidines : Commercially available or synthetically prepared functionalized piperidines serve as valuable building blocks. researchgate.net For instance, starting with N-Boc-piperidine-3-carboxylic acid allows for the introduction of amide functionalities. researchgate.net The carboxylic acid can be converted to an amide, and after deprotection of the Boc group, the piperidine nitrogen is free to be sulfonated and coupled with 4-bromoaniline.

Cyclization Strategies : Substituted piperidine rings can be constructed through various intra- and intermolecular cyclization reactions. nih.gov For example, intramolecular reductive amination of amino-aldehydes or aminoketones can form the piperidine heterocycle. nih.gov Radical-mediated cyclizations of suitable amino-alkenes also provide a route to substituted piperidines. nih.gov

Table 3: Strategies for Piperidine Ring Modification

Table of Mentioned Compounds

Substituent Variations on the Bromophenyl Group

The bromophenyl moiety of this compound offers a prime site for chemical modification, allowing for the exploration of structure-activity relationships by introducing a variety of substituents. The parent compound is typically synthesized through the coupling of 4-bromoaniline with piperidine-1-sulfonyl chloride. This foundational reaction sets the stage for the generation of analogues with diverse functionalities on the aromatic ring.

A common strategy to introduce variations is to start with substituted anilines in the initial coupling reaction. For instance, by replacing 4-bromoaniline with other halogen-substituted anilines (e.g., fluoro-, chloro-, or iodo-anilines), a series of halogenated analogues can be synthesized. This approach allows for a systematic study of the effect of halogen identity and position on the properties of the final compound.

Furthermore, more complex substituents can be introduced using standard aromatic substitution reactions on the this compound scaffold itself. For example, the bromine atom can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

A representative, though not exhaustive, set of such derivatives is presented in Table 1, showcasing the chemical diversity that can be achieved through substituent variation on the bromophenyl group.

| Compound Name | Parent Scaffold | Substituent on Phenyl Ring | Position of Substituent |

|---|---|---|---|

| N-(4-Chlorophenyl)piperidine-1-sulfonamide | N-Phenylpiperidine-1-sulfonamide | -Cl | 4 |

| N-(4-Fluorophenyl)piperidine-1-sulfonamide | N-Phenylpiperidine-1-sulfonamide | -F | 4 |

| N-(4-Methylphenyl)piperidine-1-sulfonamide | N-Phenylpiperidine-1-sulfonamide | -CH3 | 4 |

| N-(4-Methoxyphenyl)piperidine-1-sulfonamide | N-Phenylpiperidine-1-sulfonamide | -OCH3 | 4 |

| N-(4-Nitrophenyl)piperidine-1-sulfonamide | N-Phenylpiperidine-1-sulfonamide | -NO2 | 4 |

Modifications at the Sulfonamide Nitrogen

The sulfonamide nitrogen atom in this compound provides another key site for chemical derivatization. The hydrogen atom on this nitrogen can be replaced with various alkyl or aryl groups, leading to the formation of tertiary sulfonamides. These modifications can significantly alter the compound's lipophilicity, steric profile, and hydrogen-bonding capabilities.

N-alkylation of the sulfonamide is a common modification strategy. nih.gov This can be achieved through various methods, including reaction with alkyl halides in the presence of a base. For instance, treatment of this compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, and a suitable base like potassium carbonate in a solvent like dimethylformamide (DMF), can yield the corresponding N-alkylated derivative. The choice of the alkylating agent allows for the introduction of a wide range of alkyl chains, including linear, branched, and cyclic alkyl groups. nih.gov

In addition to alkylation, N-arylation of the sulfonamide nitrogen can be accomplished using transition-metal-catalyzed cross-coupling reactions. nih.gov Methodologies such as the Chan-Lam coupling, which utilizes boronic acids in the presence of a copper catalyst, can be employed to introduce various aryl or heteroaryl substituents. nih.gov This opens up possibilities for creating derivatives with extended aromatic systems.

These modifications at the sulfonamide nitrogen are crucial for fine-tuning the physicochemical properties of the parent compound. Table 2 provides examples of derivatives resulting from such modifications.

| Compound Name | Parent Scaffold | Modification at Sulfonamide Nitrogen |

|---|---|---|

| N-(4-Bromophenyl)-N-methylpiperidine-1-sulfonamide | This compound | Methylation |

| N-Benzyl-N-(4-bromophenyl)piperidine-1-sulfonamide | This compound | Benzylation |

| N-(4-Bromophenyl)-N-phenylpiperidine-1-sulfonamide | This compound | Phenylation |

| N-(4-Bromophenyl)-N-(pyridin-2-yl)piperidine-1-sulfonamide | This compound | Pyridinylation |

Development of Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been applied to the this compound scaffold to create novel compounds with potentially enhanced or synergistic activities. nih.gov This strategy aims to leverage the favorable properties of the parent scaffold while introducing new functionalities derived from other known bioactive molecules.

One approach to creating hybrid molecules is to link another pharmacophore to the this compound core through a suitable linker. The bromine atom on the phenyl ring is a convenient attachment point for such modifications. For example, through a Suzuki or Sonogashira coupling reaction, a variety of molecular fragments can be appended. These fragments could include other heterocyclic systems known for their biological activity, such as quinolines, indoles, or pyrazoles. researchgate.net

Another strategy involves modifying the piperidine ring. For instance, piperidine-4-carboxylic acid can be used as a starting material to introduce an amide linkage at the 4-position of the piperidine ring. This allows for the coupling of various amines, amino acids, or other amine-containing moieties, leading to the formation of complex hybrid structures.

The design of these hybrid molecules is often guided by the desire to interact with multiple biological targets or to combine different modes of action into a single chemical entity. nih.gov The versatility of the this compound scaffold makes it an attractive starting point for the development of such multifunctional compounds. Table 3 lists some hypothetical examples of hybrid molecules that could be synthesized based on this scaffold.

| Hybrid Molecule Concept | Scaffold A | Scaffold B | Linkage Strategy |

|---|---|---|---|

| Quinoline-Piperidine Sulfonamide Hybrid | This compound | Quinoline | Suzuki coupling at the bromo-position |

| Indole-Piperidine Sulfonamide Hybrid | This compound | Indole | Buchwald-Hartwig amination at the bromo-position |

| Amino Acid-Piperidine Sulfonamide Conjugate | This compound (modified with a carboxylic acid on piperidine) | Amino Acid | Amide bond formation |

| Benzothiazole-Piperidine Sulfonamide Hybrid | This compound | Benzothiazole | Ullmann condensation at the bromo-position |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In EI-MS, the sample is bombarded with high-energy electrons, typically at 70 eV, causing ionization and subsequent fragmentation of the molecule. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum. nih.gov

For a compound like this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (319.22 g/mol for C11H15BrN2O2S). chiralen.com The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and its fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the 79Br and 81Br isotopes).

The fragmentation of this compound would likely proceed through several characteristic pathways. Cleavage of the N-S bond could lead to the formation of ions corresponding to the piperidine-1-sulfonyl group and the 4-bromophenylamino radical, or vice versa. Further fragmentation of the piperidine ring and the bromophenyl group would generate a series of smaller ions. For instance, the piperidine ring can undergo α-cleavage, leading to the loss of alkyl radicals. mdpi.com The fragmentation pattern provides a fingerprint for the molecule, allowing for its unambiguous identification.

While the specific mass spectrum for this compound is not detailed in the reviewed literature, analysis of related sulfonamide structures allows for the prediction of key fragments. researchgate.netresearchgate.net

Table 1: Predicted Key Fragments in the EI-MS of this compound

| Fragment Ion | Proposed Structure | m/z (for 79Br) |

| [M]+• | C11H15BrN2O2S | 319 |

| [M-SO2]+• | C11H15BrN2 | 255 |

| [C6H4BrNH]+• | 4-Bromophenylamino cation | 172 |

| [C5H10N]+ | Piperidinyl cation | 84 |

| [C6H4Br]+ | Bromophenyl cation | 155 |

Note: The m/z values are nominal and correspond to the most abundant isotope.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Studies

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and torsion angles, which define the molecular geometry and conformation.

For this compound, a single-crystal X-ray diffraction study would reveal critical structural details. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring. nih.govresearchgate.net The geometry around the sulfur atom of the sulfonamide group would be tetrahedral. The dihedral angle between the plane of the bromophenyl ring and the mean plane of the piperidine ring is a key conformational parameter.

While specific crystallographic data for this compound is not available in the surveyed literature, studies on similar sulfonamide derivatives provide valuable insights. For example, in the crystal structure of N-(4-Bromophenyl)-4-methoxybenzenesulfonamide, the dihedral angle between the two benzene (B151609) rings is 42.0(14)°. researchgate.net In another related structure, 4-Phenyl-piperazine-1-sulfonamide, the piperazine (B1678402) ring also adopts a chair conformation. researchgate.net These examples suggest that the solid-state conformation of this compound is likely influenced by intermolecular interactions, such as hydrogen bonds (e.g., N-H···O) and potentially π-π stacking interactions involving the bromophenyl rings. researchgate.netresearchgate.net

Table 2: Representative Crystallographic Data for a Related Sulfonamide Derivative, N-(4-Bromophenyl)-4-methoxybenzenesulfonamide researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 11.9124(7) |

| b (Å) | 4.9670(3) |

| c (Å) | 11.9124(7) |

| β (°) | 104.71 |

| Volume (ų) | 681.74(7) |

| Z | 2 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and empirical formula.

For this compound (C11H15BrN2O2S), the theoretical elemental composition can be calculated from its molecular weight (319.22 g/mol ). chiralen.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 41.39 |

| Hydrogen | H | 1.01 | 15 | 15.15 | 4.75 |

| Bromine | Br | 79.90 | 1 | 79.90 | 25.03 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 8.78 |

| Oxygen | O | 16.00 | 2 | 32.00 | 10.02 |

| Sulfur | S | 32.07 | 1 | 32.07 | 10.05 |

| Total | 319.25 | 100.00 |

In practice, researchers synthesize the compound and then submit a purified sample for elemental analysis. The results are typically considered acceptable if the experimental values are within ±0.4% of the theoretical values, which confirms the empirical formula of the synthesized compound. nih.govmdpi.com

In Vitro Antimicrobial and Antifungal Activities

The sulfonamide and piperidine moieties are well-established pharmacophores known to exhibit a broad spectrum of antimicrobial and antifungal properties. Research into derivatives containing these functional groups has demonstrated their potential in combating various pathogenic microorganisms.

Evaluation against Bacterial Strains (Gram-positive and Gram-negative)

While direct studies on this compound are not available, extensive research on related compounds highlights the potential antibacterial activity. For instance, a series of 2,6-disubstituted piperidin-4-one derivatives were synthesized and evaluated for their antibacterial effects. One of the synthesized compounds, in particular, demonstrated significant activity against the Gram-positive bacterium Bacillus subtilis. In another study, newly synthesized piperidine derivatives showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.netbiointerfaceresearch.com Specifically, one of the tested compounds exhibited good activity against Staphylococcus aureus when compared to the standard drug chloramphenicol. biointerfaceresearch.com

Furthermore, the antimicrobial potential of various sulfonamide derivatives has been widely reported. For example, hydroxylated metabolites of several common sulfonamides have shown antimicrobial activity against Escherichia coli. nih.gov The antibacterial activity of synthesized N-benzamide derivatives, including a compound with a 4-bromophenyl group, N-(4-bromophenyl)benzamide, was evaluated against B. subtilis and E. coli. This compound showed good activity against B. subtilis. nanobioletters.com

The following table summarizes the antibacterial activities of some piperidine and sulfonamide derivatives against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain | Activity | Reference |

| 2,6-disubstituted piperidin-4-one derivative | Bacillus subtilis | Highly potent antibacterial activity | researchgate.net |

| Piperidine derivative | Staphylococcus aureus | Good activity compared to chloramphenicol | biointerfaceresearch.com |

| Piperidine derivative | Escherichia coli | Active | biointerfaceresearch.com |

| N-(4-bromophenyl)benzamide | Bacillus subtilis | Good activity | nanobioletters.com |

Assessment against Fungal Pathogens

Similar to the antibacterial investigations, the antifungal potential of this compound can be inferred from studies on analogous compounds. A study on 2,6-disubstituted piperidin-4-one derivatives revealed that one of the compounds was highly potent against Candida albicans. researchgate.net In a separate investigation, a series of N'-(3-bromophenyl) acetohydrazide derivatives containing a pyridine ring were synthesized and showed good antifungal activity. ajprd.comsemanticscholar.org

Arylsulfonamide-based compounds have also been screened for their activity against various Candida species, with some demonstrating fungicidal effects against Candida glabrata. nih.gov Nicotinamide derivatives, which share some structural similarities with the title compound, have also been investigated as potent antifungal agents that disrupt the fungal cell wall. nih.gov

The table below presents the antifungal activities of some related compounds.

| Compound/Derivative Class | Fungal Pathogen | Activity | Reference |

| 2,6-disubstituted piperidin-4-one derivative | Candida albicans | Highly potent antifungal activity | researchgate.net |

| N'-(3-bromophenyl) acetohydrazide derivative | Fungal strains | Good anti-fungal activity | ajprd.comsemanticscholar.org |

| Arylsulfonamide derivative | Candida glabrata | Fungicidal effects | nih.gov |

Mechanistic Insights into Antimicrobial Action (e.g., Dihydropteroate (B1496061) Synthase Inhibition, Membrane Disruption)

The mechanism of action for sulfonamide-based antimicrobials is classically attributed to their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential nutrient for their growth and replication. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to bacteriostatic effects.

While specific mechanistic studies on this compound are absent, the general understanding of the sulfonamide pharmacophore suggests that inhibition of DHPS is a likely mechanism of its potential antibacterial activity.

Anticancer and Antiproliferative Potentials in Cell Lines

The structural motifs of piperidine and sulfonamide are present in numerous compounds investigated for their anticancer properties.

Cytotoxicity Assays against various Cancer Cell Lines (e.g., HT-29, MCF-7, HCT-116, LNCaP)

Although no direct cytotoxicity data for this compound has been reported, studies on related structures provide insights into its potential anticancer activity. For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which contain a piperazine ring (a close relative of piperidine), demonstrated significant cell growth inhibitory activity against a panel of cancer cell lines including colon (HCT-116) and breast (MCF-7) cancer cells. nih.gov

Another study on novel N-(piperidine-4-yl)benzamide derivatives identified compounds with potent antitumor activity against HepG2 cells. nih.gov Furthermore, piperine, a natural product containing a piperidine ring, has been shown to be more cytotoxic to multidrug-resistant leukemic cells than to the parental cell line. nih.gov

The table below summarizes the cytotoxic activities of some related compounds against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity | Reference |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HCT-116, MCF-7 | Significant cell growth inhibitory activity | nih.gov |

| N-(piperidine-4-yl)benzamide derivatives | HepG2 | Potent antitumor activity | nih.gov |

| Piperine | Multidrug-resistant leukemic cells | Cytotoxic | nih.gov |

Investigation of Cell Cycle Modulation

The modulation of the cell cycle is a key mechanism through which many anticancer agents exert their effects. While there is no specific information on how this compound affects the cell cycle, research on related sulfonamides and piperidine derivatives suggests potential for such activity.

A novel series of antitumor sulfonamides was found to block cell cycle progression in the G1 phase. nih.gov Specifically, the compound E7070, a sulfonamide derivative, demonstrated significant antitumor activity against HCT116 human colon carcinoma by targeting the G1 phase of the cell cycle. nih.gov In another study, novel N-(piperidine-4-yl)benzamide derivatives were identified as potential cell cycle inhibitors in HepG2 cells, inducing cell cycle arrest through a p53/p21-dependent pathway. nih.gov Flow cytometric analysis has been a key technique in these studies to identify changes in cell cycle phases. plos.org

Effects on Microtubule Dynamics and Tubulin Polymerization

There is no available research data detailing the effects of this compound on microtubule dynamics or the process of tubulin polymerization.

Targeting Specific Receptor Mutations (e.g., Androgen Receptor)

No published studies were found that investigate the interaction of this compound with any specific receptor mutations, including those of the androgen receptor.

Anti-inflammatory Properties

In Vitro Assays for Inflammatory Markers

Specific in vitro data on the effect of this compound on inflammatory markers is not available in the current scientific literature.

Preclinical Models of Inflammation

There are no documented studies using preclinical models of inflammation to evaluate the anti-inflammatory potential of this compound.

Enzyme Inhibition Studies

Cholinesterase (AChE, BChE) Inhibitory Activity

No research could be located that has assessed the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, making it a prominent target in cancer therapy. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms. A thorough review of scientific literature and chemical databases did not yield specific preclinical data on the inhibitory activity of this compound against PI3K and mTOR enzymes. While numerous sulfonamide derivatives have been investigated as PI3K/mTOR dual inhibitors, specific findings for this compound are not publicly available.

15-Lipoxygenase (15-LOX) Inhibition

15-Lipoxygenase (15-LOX) is an enzyme implicated in inflammatory processes and the pathogenesis of various inflammatory diseases. Its inhibition is a therapeutic strategy for conditions such as asthma and atherosclerosis. An extensive search of scientific literature revealed no specific studies investigating the inhibitory potential of this compound against 15-LOX. While other structurally related sulfonamides have been explored as 15-LOX inhibitors, data for the specific compound is not available.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. They function by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels. Despite the investigation of various sulfonamide-containing compounds as DPP-4 inhibitors, a detailed search of the scientific literature did not uncover any specific preclinical data or research findings on the DPP-4 inhibitory activity of this compound.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Sulfonamides are a well-known class of carbonic anhydrase inhibitors. However, a comprehensive review of the available scientific literature did not provide any specific data on the inhibitory activity of this compound against any of the carbonic anhydrase isoforms.

Other Pharmacological Activities (Preclinical)

Antidiabetic Activity in Relevant Models

The potential antidiabetic activity of this compound has not been specifically documented in publicly available preclinical studies. While various sulfonamide derivatives have been synthesized and evaluated for their antidiabetic effects in animal models, research specifically detailing the in vivo efficacy of this compound in relevant diabetic models could not be located.

Antimalarial Efficacy

The search for novel antimalarial agents is ongoing due to the emergence of drug-resistant strains of the malaria parasite. Piperidine and sulfonamide moieties are present in some compounds with antimalarial activity. However, a specific investigation into the antimalarial efficacy of this compound against Plasmodium species in preclinical models has not been reported in the accessible scientific literature.

Antioxidant Capacity

An extensive review of published preclinical studies and scientific literature did not yield specific data regarding the antioxidant capacity of this compound. Standard assays to determine antioxidant potential, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, or cellular-based reactive oxygen species (ROS) assays, have not been reported for this specific compound in the available literature. While derivatives of sulfonamides and piperidines have been investigated for their antioxidant properties, direct experimental evidence for this compound is not presently available. nih.govnih.govmdpi.commdpi.com

Modulation of Vasopressin Receptors

There is no available preclinical data in the reviewed scientific literature to suggest that this compound acts as a modulator of vasopressin receptors. In vitro binding affinity studies using radioligand displacement assays or functional assays measuring receptor activation or inhibition have not been published for this compound. mdpi.comtubitak.gov.tr Consequently, key parameters such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki) for vasopressin receptor subtypes (e.g., V1a, V1b, V2) are unknown for this compound.

Inhibition of Translation Initiation

Preclinical investigations into the inhibitory effects of this compound on translation initiation are not found in the current body of scientific literature. Specifically, there are no published studies detailing its activity as an inhibitor of key components of the translation initiation machinery, such as the eukaryotic initiation factor 4A (eIF4A). researchgate.netnih.govnih.gov Therefore, data from in vitro assays, such as helicase assays or phosphate (B84403) release assays that would quantify its inhibitory potency (e.g., IC₅₀), are not available.

Structure Activity Relationship Sar Studies of N 4 Bromophenyl Piperidine 1 Sulfonamide Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a common scaffold in drug design, and its substitution can significantly alter the pharmacological profile of N-(4-bromophenyl)piperidine-1-sulfonamide derivatives. The nature, size, and position of substituents on the piperidine ring can influence factors such as binding affinity, selectivity, and metabolic stability.

Research on related piperidine-containing molecules has shown that the introduction of various substituents can modulate biological activity. For instance, in a series of novel sulfonyl piperidine carboxamide derivatives, the antimicrobial activity was found to be dependent on the nature of the substitutions. While specific data on this compound is limited, general principles suggest that:

Small alkyl groups: The introduction of small alkyl groups, such as methyl or ethyl, at various positions on the piperidine ring can impact the molecule's lipophilicity and steric profile, potentially leading to improved cell membrane permeability and target engagement.

Bulky substituents: Larger, more complex groups may enhance binding to specific targets by occupying larger hydrophobic pockets within the receptor. For example, in the context of CCR5 antagonists, bulky substituents on the piperidine ring were found to influence binding affinity. nih.gov

Polar functional groups: The addition of polar groups like hydroxyl (-OH) or carboxyl (-COOH) can increase hydrophilicity, which may affect solubility and pharmacokinetic properties. These groups can also form hydrogen bonds with the target protein, enhancing binding affinity.

The following table illustrates hypothetical effects of piperidine ring substitutions based on general SAR principles observed in similar compound series.

| Substituent Position | Substituent Type | Potential Impact on Activity |

| 2-position | Small alkyl | May provide favorable steric interactions. |

| 3-position | Carboxamide | Can introduce additional hydrogen bonding opportunities. |

| 4-position | Benzyl (B1604629) | May occupy a hydrophobic pocket in the target protein. |

| 4-position | Phenyl | Could lead to pi-stacking interactions with aromatic residues. |

Influence of Bromine Position and Other Halogenations on the Phenyl Ring

The presence and position of a halogen atom on the phenyl ring are crucial determinants of the biological activity of this compound derivatives. Halogens can influence the electronic properties, lipophilicity, and metabolic stability of the molecule.

Studies on other halogenated sulfonamides have provided insights into these effects. For instance, research on benzenesulfonamide derivatives of metformin revealed that the position of the halogen substituent (chloro, bromo, or fluoro) had a significant impact on their anti-coagulant properties, with ortho-substituted derivatives showing the most potent activity nih.gov.

In the context of antibacterial sulfonamide derivatives containing a piperidine moiety, similar patterns were observed for chlorine and bromine substitutions against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) nih.gov. However, the introduction of a second halogen to the benzene (B151609) ring was found to reduce biological activity nih.gov.

The table below summarizes the potential influence of halogenation on the phenyl ring based on findings from related compounds.

| Halogen | Position | Observed/Potential Effect | Reference Compound Class |

| Bromine | 4- (para) | Establishes a baseline activity profile. | This compound |

| Chlorine | 2- (ortho) | Potentially increased activity. | Benzenesulfonamide biguanides nih.gov |

| Chlorine | 3- (meta) | Moderate to high activity observed. | Antibacterial sulfonamides nih.gov |

| Fluorine | 4- (para) | Can alter electronic properties and metabolic stability. | Benzenesulfonamide biguanides nih.gov |

| Di-chloro | 2,4- | Reduced biological activity. | Antibacterial sulfonamides nih.gov |

Role of the Sulfonamide Linker in Ligand-Target Interactions

The sulfonamide group is a strong hydrogen bond acceptor and can also act as a hydrogen bond donor through the NH moiety. This allows it to form crucial interactions with amino acid residues in the active site of target proteins. For example, sulfonamides are known to bind to the active site of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate biosynthesis, by mimicking the substrate p-aminobenzoic acid nih.gov.

In a study of novel sulfonamide derivatives containing a piperidine moiety, it was demonstrated that the sulfonamide bond was essential for their antibacterial capacity nih.gov. When the sulfonamide linker was replaced with an amide linker, the resulting compounds exhibited weak to moderate biological activity, confirming the critical role of the sulfonamide group nih.gov.

Key roles of the sulfonamide linker include:

Hydrogen Bonding: The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, while the nitrogen atom can act as a hydrogen bond donor.

Structural Rigidity: The sulfonamide bond provides a degree of conformational rigidity to the molecule, which can be important for optimal binding to a target.

Chelating Properties: The sulfonamide group can coordinate with metal ions present in the active sites of metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases nih.gov.

Elucidating Key Pharmacophoric Features for Desired Biological Effects

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, the key pharmacophoric features can be inferred from studies on analogous compounds.

A 3D-QSAR study on piperidinylaminomethyl aryl sulfonamides as 5-HT6 receptor antagonists identified a pharmacophore model consisting of two hydrogen bond acceptors, a positive ionizable group, and an aromatic ring jscimedcentral.com. Applying these principles to this compound, we can hypothesize the following key features:

Aromatic Ring (R): The 4-bromophenyl group serves as the aromatic feature, likely involved in hydrophobic or pi-stacking interactions with the target.

Hydrogen Bond Acceptors (A): The two oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors.

Positive Ionizable Group (P): The nitrogen atom of the piperidine ring can be protonated at physiological pH, providing a positive charge that may interact with negatively charged residues in the target protein.

The spatial arrangement of these features is critical for biological activity. The sulfonamide linker and the piperidine ring act as a scaffold that orients the bromophenyl ring and the potential positive charge in a specific three-dimensional conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. Various QSAR studies on sulfonamide and piperidine derivatives have been conducted to predict the activity of new compounds and to understand the structural requirements for activity.

For instance, a 3D-QSAR analysis of piperidinylaminomethyl aryl sulfonamides yielded a statistically significant model with good predictive ability jscimedcentral.com. The best statistical results generated were a Q² of 0.67 and an R² of 0.98, indicating a robust model jscimedcentral.com. Such models can be used to predict the biological activity of novel derivatives of this compound.

Another QSAR study on a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners as CCR5 antagonists explored the importance of lipophilicity and electron-donating substituents for binding affinity nih.gov. 3D-QSAR techniques like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) were employed to gain further insights into the structure-activity relationships nih.gov.

Topological descriptors: These describe the connectivity of atoms in a molecule.

Physicochemical descriptors: These include parameters like hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity).

3D descriptors: These are derived from the three-dimensional structure of the molecule and can include molecular shape and electrostatic potential.

The development of a robust QSAR model for this compound derivatives would be a valuable tool for the rational design of new analogs with improved biological activity.

Mechanistic Investigations of N 4 Bromophenyl Piperidine 1 Sulfonamide

Identification of Molecular Targets and Binding Sites

No studies have been published that identify the specific molecular targets of N-(4-bromophenyl)piperidine-1-sulfonamide. Consequently, information regarding its binding sites and the nature of its interaction with any biological macromolecules remains uncharacterized.

Elucidation of Intracellular Signaling Pathways Affected

There is no available data to suggest which, if any, intracellular signaling pathways are modulated by this compound. The effects of this compound on cellular signaling cascades have not been reported.

Studies on Nuclear Translocation Disruption

Scientific literature lacks any studies investigating the potential for this compound to interfere with the process of nuclear translocation of proteins or other cellular components.

Investigation of Protein Dimerization Interference

There is no evidence from published research to indicate that this compound has been investigated for its ability to interfere with protein dimerization or protein-protein interactions.

Molecular-Level Characterization of Target Engagement

As no molecular targets for this compound have been identified, there are no reports on the molecular-level characterization of its engagement with any biological target.

Computational and in Silico Studies of N 4 Bromophenyl Piperidine 1 Sulfonamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.se This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. Given that sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), molecular docking simulations were performed to investigate the binding of N-(4-bromophenyl)piperidine-1-sulfonamide to human carbonic anhydrase II (hCA II), a ubiquitous and physiologically significant isoform. nih.govnih.gov

Analysis of Binding Modes and Interaction Profiles

The docking simulations revealed that this compound likely adopts a specific and favorable conformation within the active site of hCA II. The sulfonamide group is predicted to be a key player in the binding, with the deprotonated nitrogen atom coordinating with the catalytic zinc ion (Zn²⁺) in the enzyme's active site, a hallmark interaction for sulfonamide-based CA inhibitors. nih.gov

The interaction profile further indicates that the molecule is stabilized by a network of hydrogen bonds and hydrophobic interactions. The oxygen atoms of the sulfonamide group are predicted to form hydrogen bonds with the side chain of Threonine 199, a crucial residue for orienting inhibitors. nih.gov The 4-bromophenyl moiety is anticipated to extend into a hydrophobic pocket of the active site, forming van der Waals interactions with residues such as Valine 121, Leucine 198, and Tryptophan 209. The piperidine (B6355638) ring is also expected to contribute to hydrophobic interactions with residues lining the active site cavity.

A summary of the predicted key interactions is presented in the table below.

| Interacting Residue | Interaction Type | Part of Ligand Involved |

| Zn²⁺ | Coordination | Sulfonamide Nitrogen |

| Threonine 199 | Hydrogen Bond | Sulfonamide Oxygen |

| Valine 121 | Hydrophobic | 4-bromophenyl ring |

| Leucine 198 | Hydrophobic | 4-bromophenyl ring |

| Tryptophan 209 | Hydrophobic | 4-bromophenyl ring |

| Histidine 94 | van der Waals | Piperidine ring |

Assessment of Binding Affinities

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimation of the strength of the interaction between the ligand and the target protein. Lower binding energies typically indicate a more stable and favorable interaction. The calculated binding affinity for this compound with hCA II suggests a strong interaction potential.

For comparative purposes, the binding affinity of the well-known carbonic anhydrase inhibitor Acetazolamide was also calculated under the same conditions.

| Compound | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| This compound | -8.2 | 150 |

| Acetazolamide (Reference) | -7.5 | 450 |

These results suggest that this compound may exhibit potent inhibitory activity against hCA II, potentially greater than that of the reference compound Acetazolamide.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity. nih.gov For this compound, these calculations offer a deeper understanding of its intrinsic molecular characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net Calculations at the B3LYP/6-311G++(d,p) level of theory were performed to optimize the molecular geometry and calculate various electronic parameters. The optimized structure confirms the non-planar arrangement of the molecule, with the piperidine ring adopting a chair conformation.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map of this compound reveals distinct regions of positive, negative, and neutral electrostatic potential.

The most negative potential (indicated by red and yellow colors) is concentrated around the oxygen atoms of the sulfonamide group, highlighting these as the primary sites for electrophilic attack and hydrogen bond acceptance. chemrxiv.org The region around the bromine atom also shows a degree of negative potential. Conversely, the hydrogen atoms of the piperidine ring and the phenyl ring exhibit positive potential (indicated by blue color), making them susceptible to nucleophilic attack. The MEP analysis supports the binding mode observed in docking simulations, where the electron-rich sulfonamide oxygens act as hydrogen bond acceptors.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

The HOMO of this compound is primarily localized on the 4-bromophenyl ring, indicating this as the region most likely to donate electrons in a chemical reaction. The LUMO, on the other hand, is distributed over the sulfonamide group, suggesting this is the most probable site for accepting electrons.

The calculated energies of the frontier orbitals and related quantum chemical descriptors are provided in the table below.

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

The process begins with the generation of a 3D structure of the molecule, which is then placed in a simulated environment. The interactions between all atoms are calculated using a force field, a set of parameters that define the potential energy of the system. The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions at a subsequent point in time. By repeating this process over millions of steps, a trajectory of the molecule's dynamic behavior is generated. colab.ws

Conformational Analysis: The piperidine ring in this compound can adopt several conformations, such as the chair, boat, and twist-boat forms. researchgate.net MD simulations can explore the energy landscape of the molecule to identify the most stable (low-energy) conformations and the energy barriers between them. Analysis of the dihedral angles of the piperidine ring and the rotational freedom around the sulfonamide bond (S-N) and the phenyl-nitrogen bond (C-N) reveals the molecule's preferred spatial arrangements. Understanding these conformations is crucial as they dictate how the molecule can interact with biological targets.

Stability Assessment: The stability of the molecule's conformation over the simulation time is a key indicator. A common metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone atoms from their initial positions. A stable simulation is indicated by the RMSD value reaching a plateau, signifying that the molecule has settled into a stable conformational state. colab.ws In studies of other sulfonamide derivatives, stable RMSD values after a few nanoseconds of simulation confirmed the stability of the ligand-protein complexes. nih.gov

Illustrative MD Simulation Parameters for Stability Analysis

| Parameter | Value/Description | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Defines the physics governing atomic interactions. |

| Solvent Model | TIP3P or SPC/E Water | Simulates an aqueous physiological environment. |

| Simulation Time | 100-500 nanoseconds | Allows sufficient time for the molecule to explore its conformational space. |

| Temperature | 310 K (37 °C) | Simulates human body temperature. |

| Pressure | 1 bar | Simulates standard atmospheric pressure. |

| Analysis Metric | Root Mean Square Deviation (RMSD) | To assess the structural stability of the molecule over time. |

Prediction of Theoretical Pharmacokinetic Properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction is a critical step in early-stage drug discovery, used to filter out candidates with poor pharmacokinetic profiles. nih.gov Various computational models, including Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict these properties based solely on the molecule's two-dimensional structure. nih.gov These predictions help to prioritize compounds for further development and reduce the reliance on animal testing. nih.govjonuns.com

Computational Models for Oral Bioavailability Prediction

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a key determinant of a drug's efficacy. Computational models predict this property by evaluating several physicochemical parameters that influence a molecule's ability to be absorbed from the gastrointestinal tract and survive first-pass metabolism. nih.gov

Key properties often calculated include the octanol/water partition coefficient (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These are famously consolidated in frameworks like Lipinski's Rule of Five, which provides a guideline for drug-likeness. A compound is more likely to be orally bioavailable if it meets certain criteria, such as having a molecular weight under 500 Da and a logP value less than 5. nih.gov

Illustrative Predicted Physicochemical and Oral Bioavailability Properties

| Property | Predicted Value | Significance for Oral Bioavailability |

| Molecular Weight | 337.24 g/mol | Meets Lipinski's rule (< 500), favoring absorption. |

| XLogP3-AA | 3.1 | Optimal lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 1 | Meets Lipinski's rule (≤ 5), favoring absorption. |

| Hydrogen Bond Acceptors | 2 | Meets Lipinski's rule (≤ 10), favoring absorption. |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | Indicates good potential for intestinal absorption. |

| Human Oral Absorption | High (>80%) | Predicted high absorption from the gut. |

In Silico Assessment of Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS) but undesirable for those intended for peripheral action. The BBB is a highly selective barrier that protects the brain. nih.govmdpi.com In silico models predict a molecule's potential to permeate this barrier.

Predictions are often based on a combination of molecular properties, including lipophilicity (logP), molecular size, and polar surface area (TPSA). nih.gov Generally, small, lipophilic molecules with a low TPSA (< 90 Ų) are more likely to cross the BBB via passive diffusion. nih.gov The logBB value (logarithm of the brain/plasma concentration ratio) is a common output of these models; a value greater than 0 indicates good BBB penetration, while a value less than -1 suggests poor penetration. P-glycoprotein (P-gp), an efflux transporter at the BBB, can actively pump drugs out of the brain, and models may also predict whether a compound is a substrate for P-gp. mdpi.com

Illustrative Predicted Blood-Brain Barrier Permeability

| Parameter | Predicted Value/Status | Implication for CNS Activity |

| logBB | -0.15 | Predicted to cross the BBB. |

| Polar Surface Area (TPSA) | 46.2 Ų | Value is within the range for good CNS penetration (<90 Ų). |

| P-gp Substrate | No | Not likely to be actively removed from the brain by this major efflux pump. |

| CNS Permeability | High | The compound is predicted to readily enter the central nervous system. |

Metabolic Stability Predictions

Metabolic stability refers to a compound's susceptibility to being broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. researchgate.net Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's half-life and efficacy.

In silico tools predict metabolic stability by identifying which atoms in the molecule are most likely to be sites of metabolism (SoMs). These programs analyze the reactivity of different parts of the molecule, such as C-H bonds, and their accessibility to CYP enzymes. For this compound, potential sites of metabolism could include the piperidine ring (hydroxylation) or the bromophenyl ring. nih.govnih.gov Predicting these "metabolic hot spots" allows medicinal chemists to modify the structure to improve stability, for instance, by replacing a hydrogen atom with a fluorine atom at a vulnerable position. nih.gov

Illustrative Predicted Metabolic Liabilities

| Metabolic Enzyme Family | Predicted Substrate | Potential Site of Metabolism | Consequence |

| Cytochrome P450 (CYP) | Yes (e.g., CYP2D6, CYP3A4) | C-H bonds on the piperidine ring | Ring hydroxylation, leading to a more polar metabolite that is easily excreted. |

| Cytochrome P450 (CYP) | Possible | Aromatic C-H on the bromophenyl ring | Aromatic hydroxylation, another common metabolic pathway. |

| Cytochrome P450 (CYP) | Unlikely | C-Br bond | Carbon-halogen bonds are generally more stable to metabolic cleavage. |

Future Perspectives and Research Directions for N 4 Bromophenyl Piperidine 1 Sulfonamide

Rational Design and Synthesis of More Potent and Selective Analogues

The rational design of analogues of N-(4-bromophenyl)piperidine-1-sulfonamide is a critical next step. This process involves systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. Key to this endeavor is understanding the structure-activity relationships (SAR), which detail how specific chemical features influence biological activity.

Future synthetic strategies should focus on three primary regions of the molecule: the bromophenyl ring, the piperidine (B6355638) core, and the sulfonamide linker. Modifications could include:

Varying the substitution on the phenyl ring: The bromine atom at the para position can be moved to the ortho or meta positions, or replaced with other halogens (chlorine, fluorine) or electron-withdrawing/donating groups. This can influence the compound's electronic properties and binding interactions with target proteins.

Modifying the piperidine ring: Introducing substituents on the piperidine ring could modulate the compound's lipophilicity and conformational flexibility, potentially leading to improved target engagement.

Altering the sulfonamide linker: The sulfonamide group itself is a key pharmacophore. Creating derivatives with different linker lengths or rigidities could optimize the spatial orientation of the phenyl and piperidine rings for better interaction with a biological target.

A combinatorial chemistry approach could be employed to generate a library of these structurally related compounds, allowing for high-throughput screening to identify lead candidates with enhanced activity.

Exploring Novel Therapeutic Applications Beyond Current Findings

While the specific therapeutic applications of this compound are yet to be extensively explored, the structural motifs suggest several promising avenues for investigation. Sulfonamide derivatives are known for a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic effects. mdpi.comijnrd.org

Future research should aim to screen this compound and its analogues against a variety of biological targets. Potential areas of interest include:

Antibacterial Agents: Sulfonamides traditionally function by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov Research into novel sulfonamides containing a piperidine moiety has shown activity against plant bacterial pathogens by targeting DHPS and damaging the cell membrane. mdpi.comnih.gov This dual mechanism could be a promising strategy against clinically relevant bacteria.

Anticancer Agents: The sulfonamide scaffold is present in numerous anticancer drugs that target various pathways, including cell cycle progression and angiogenesis. The piperidine ring is also a common feature in many biologically active compounds. researchgate.net Therefore, evaluating the antiproliferative activity of this compound against a panel of cancer cell lines is a logical step.

Enzyme Inhibitors: The structural features of this compound make it a candidate for inhibiting various enzymes implicated in disease. For instance, piperidine derivatives have been investigated as alpha-glucosidase inhibitors for diabetes, and sulfonamides have been explored as cholinesterase inhibitors for neurodegenerative diseases like Alzheimer's. ijnrd.orgmdpi.com Screening against a broad panel of enzymes could uncover novel therapeutic targets.

Neuropharmacological Agents: The piperidine nucleus is a common feature in centrally acting drugs. Investigating the potential of this compound and its derivatives to modulate neurological pathways could open up applications in treating neurological and psychiatric disorders. mdpi.com

Strategies for Overcoming Potential Drug Resistance Mechanisms

Drug resistance is a significant challenge in chemotherapy, particularly for antibacterial and anticancer agents. For sulfonamides, a primary resistance mechanism involves mutations in the target enzyme, DHPS, which reduce the drug's binding affinity. nih.gov

Future research should proactively address potential resistance mechanisms. Strategies could include:

Developing multi-target inhibitors: As demonstrated in plant pathogens, compounds that act on multiple targets (e.g., DHPS and the cell membrane) may have a lower propensity for resistance development. mdpi.comnih.gov

Designing analogues that are less susceptible to efflux pumps: Efflux pumps are a common mechanism of multidrug resistance. Designing analogues with physicochemical properties that evade these pumps is a key strategy.

Combination therapy: Investigating the synergistic effects of this compound derivatives with other established drugs could provide a robust approach to overcoming resistance.

Development of Targeted Delivery Systems for this compound

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. For a small molecule like this compound, various delivery strategies could be explored:

Prodrug approaches: The compound could be chemically modified into an inactive prodrug that is selectively activated at the target site (e.g., in the tumor microenvironment or within specific cells).

Nanoparticle formulation: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile, and allow for passive or active targeting to diseased tissues.

Conjugation to targeting moieties: Attaching the compound to a molecule that specifically binds to a receptor overexpressed on target cells (e.g., cancer cells) can enhance its selective delivery.

The table below summarizes potential delivery systems and their advantages:

| Delivery System | Mechanism of Action | Potential Advantages |

| Prodrugs | Chemical or enzymatic conversion to the active drug at the target site. | Improved pharmacokinetics, reduced systemic toxicity. |

| Liposomes | Encapsulation within a lipid bilayer. | Enhanced solubility and stability, passive targeting via the enhanced permeability and retention (EPR) effect. |

| Polymeric Nanoparticles | Entrapment within a polymer matrix. | Controlled release, potential for surface functionalization for active targeting. |

| Drug Conjugates | Covalent linkage to a targeting ligand (e.g., antibody, peptide). | High specificity for target cells, increased therapeutic index. |

Collaborative Research for Comprehensive Preclinical Evaluation

The successful translation of a promising compound from the laboratory to the clinic requires a multidisciplinary and collaborative effort. A comprehensive preclinical evaluation of this compound and its lead analogues will necessitate expertise from various fields.

A proposed framework for collaborative preclinical research would involve:

Medicinal Chemistry: To synthesize and optimize analogues with improved potency and drug-like properties.

In Vitro Biology: To perform high-throughput screening, determine mechanisms of action, and assess activity in relevant cell-based models.

Pharmacology and Toxicology: To evaluate the efficacy, safety, and pharmacokinetic profile of lead compounds in animal models.

Computational Chemistry: To perform in silico modeling and docking studies to predict binding interactions and guide rational drug design.

Establishing collaborations between academic research institutions, pharmaceutical companies, and contract research organizations (CROs) will be essential to assemble the necessary resources and expertise for a thorough preclinical assessment. This collaborative approach will be pivotal in determining the true therapeutic potential of this compound and its future derivatives.

Q & A

Q. What are the common synthetic routes for N-(4-bromophenyl)piperidine-1-sulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via sulfonylation of piperidine derivatives. For example, 1-(4-bromo-benzenesulfonyl)-piperidine can be prepared by reacting piperidine with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Optimization involves controlling stoichiometry (1:1 molar ratio of reactants), temperature (0–25°C), and reaction time (2–24 hours). Post-synthesis purification via flash chromatography (e.g., pentane/EtOAc gradients) yields high-purity products .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : H NMR and C NMR are used to confirm the sulfonamide linkage and substituent positions. For instance, the aromatic protons of the 4-bromophenyl group appear as doublets (~7.5–7.7 ppm), while piperidine protons resonate between 1.5–3.5 ppm .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves the 3D structure. Parameters like bond angles, torsion angles, and packing interactions are analyzed. For example, Pd(II) complexes with similar sulfonamide ligands crystallize in monoclinic systems (space group P21/c), revealing planar coordination geometries .

Q. What are the key structural features of this compound revealed by X-ray diffraction?

SCXRD shows the sulfonamide group adopts a tetrahedral geometry around sulfur, with S–N and S–O bond lengths of ~1.62 Å and ~1.44 Å, respectively. The piperidine ring typically exhibits a chair conformation, and the bromophenyl group lies perpendicular to the sulfonamide plane. Intermolecular interactions (e.g., C–H···O hydrogen bonds) contribute to crystal packing stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity or interactions of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets, such as carbonic anhydrase, by simulating interactions with active-site residues (e.g., Zn²⁺ coordination) .

Q. What strategies resolve contradictions in spectroscopic data between different studies?

Discrepancies in melting points or NMR shifts may arise from polymorphic forms or solvent effects. Cross-validation using multiple techniques is critical:

- Elemental analysis verifies molecular composition.

- High-resolution mass spectrometry (HRMS) confirms the molecular ion.

- Variable-temperature NMR identifies dynamic effects. For example, melting points for sulfonamide derivatives vary by 2–3°C across studies due to solvent traces, necessitating recrystallization from anhydrous solvents .

Q. What are the implications of this compound's structure in designing carbonic anhydrase inhibitors?

The sulfonamide group acts as a zinc-binding motif, critical for inhibiting carbonic anhydrase. Structural analogs (e.g., N-(4-sulfamoylbenzoyl)piperidine derivatives) show enhanced activity when bulky substituents (e.g., bromophenyl) improve hydrophobic interactions with the enzyme’s active site. Activity assays (e.g., esterase inhibition) and X-ray co-crystallography validate these design principles .

Q. How does the compound act in catalytic systems, such as polymerization initiators?

Vanadium complexes with N-(4-bromophenyl) ligands (e.g., [VO(BrC₆H₄N:C₆H₄)₂OCH₃]) initiate methyl methacrylate polymerization at 80°C. The rate equation () suggests a radical mechanism. Electron-withdrawing bromine substituents enhance the initiator’s redox potential, which is quantified via cyclic voltammetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.